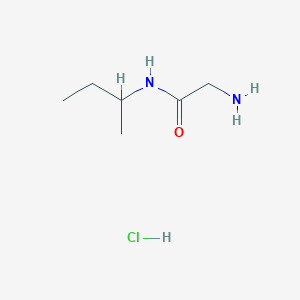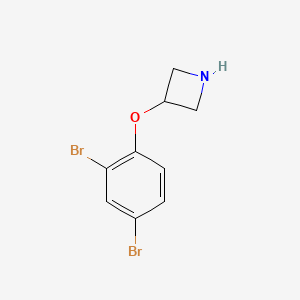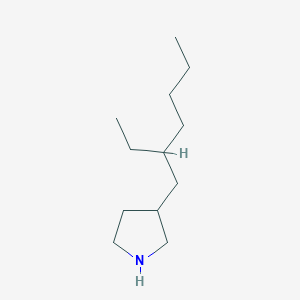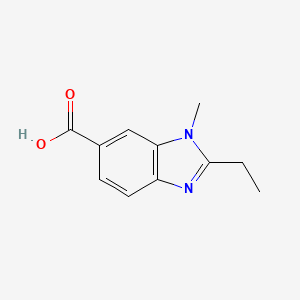
3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid
Übersicht
Beschreibung
3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid, also known as MPBA, is a derivative of benzoic acid, a carboxylic acid with a wide range of applications in the chemical and pharmaceutical industries. MPBA is a building block for the synthesis of various pharmaceuticals, including drugs and biopolymers. It has been used to synthesize a variety of compounds, including drugs, polymers, and other materials. In addition, MPBA is also used in the synthesis of other compounds, such as polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives, including those related to 3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid, have been studied for their antitumor, antifungal, and antibacterial activities. These compounds exhibit potential pharmacophore sites for these applications (Titi et al., 2020).
Interactions with DNA Gyrase : In silico studies of pyrazole-based drug molecules, including derivatives of this compound, show activity against bacterial DNA gyrase, suggesting their potential as antibacterial agents (Shubhangi et al., 2019).
Cancer Inhibitory Activity : Specific derivatives of pyrazole have been evaluated for anticancer activity, showing promising results against various cancer cell lines (Jing et al., 2012).
Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their optical nonlinearity, indicating potential use in optical limiting applications (Chandrakantha et al., 2013).
Anti-inflammatory Agents : Thiadiazole pyrazolene anthranilic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Kumar, 2022).
Thermal Properties of Vanadyl Complexes : Studies on azo-Schiff base compounds derived from pyrazole, including this compound, focus on their thermal properties and biological activity against bacterial species (Al‐Hamdani et al., 2016).
Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates, related to this compound, explores their hydrogen-bonded supramolecular structures (Portilla et al., 2007).
In Vitro Biological Properties of Copper(II) Complex : A copper(II) complex with 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid demonstrates inhibition of protein tyrosine phosphatase 1B and antiproliferative effects against breast cancer cells (Li et al., 2021).
Isoxazole/Pyrimidine/Pyrazole Substituted Benzimidazole Analogs : Studies on benzimidazole analogs, including pyrazole derivatives, focus on their analgesic, anti-inflammatory, and antimicrobial activities (Chikkula & Sundararajan, 2017).
Corrosion Inhibitors for Steel : Pyrazole derivatives, closely related to this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid (Herrag et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets within microbial cells.
Mode of Action
It’s known that similar compounds can inhibit the growth of certain strains of bacteria .
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial growth , suggesting that they may disrupt essential biochemical pathways in these organisms.
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may disrupt essential cellular processes in microbes.
Eigenschaften
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-5-9(11(14)15)10(8)13-7-3-6-12-13/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWVSIXBFPESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)



![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)


![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)